Cimoxatone

Vue d'ensemble

Description

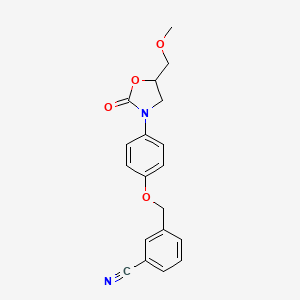

Cimoxatone est un composé chimique connu pour son rôle d'inhibiteur réversible de la monoamine oxydase A (MAO-A). Il est identifié par son nom IUPAC, 3-[[4-[5-(méthoxyméthyl)-2-oxo-oxazolidin-3-yl]phénoxy]méthyl]benzonitrile . This compound a été développé comme un antidépresseur, mais n'a jamais été commercialisé en raison de ses effets indésirables importants liés aux interactions alimentaires lorsqu'il est associé à la tyramine .

Méthodes De Préparation

La synthèse de Cimoxatone implique plusieurs étapes. La voie de synthèse clé comprend la formation du cycle oxazolidinone et sa liaison subséquente à une partie benzonitrile. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Cimoxatone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de divers dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement et de manière réversible la monoamine oxydase A. Cette enzyme est responsable de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine. En inhibant cette enzyme, this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut avoir des effets antidépresseurs . Les cibles moléculaires de this compound comprennent le site actif de la monoamine oxydase A, où il se lie et empêche l'enzyme de catalyser la dégradation des neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Characteristics

Cimoxatone exhibits a unique mechanism of action compared to traditional monoamine oxidase inhibitors (MAOIs). It selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects, making it a candidate for treating mood disorders.

Key Pharmacokinetic Data

- Dosage : Effective doses range from 0.32 to 0.78 mg/kg/day over a treatment period of 28 days .

- Plasma Concentration : Peak plasma concentrations are reached within 3 to 4 days of therapy initiation .

- Elimination : The plasma elimination of this compound and its active metabolite is nearly complete within four days after the last dose .

Clinical Applications and Case Studies

This compound has been evaluated in several clinical studies focusing on its efficacy in treating depression and other mood disorders.

Antidepressant Efficacy

A pivotal study involving ten patients diagnosed with depression demonstrated that this compound effectively alleviated depressive symptoms while being well-tolerated at the administered doses . The study highlighted the drug's ability to enhance mood without significant side effects, contrasting with traditional MAOIs that often induce dietary restrictions due to hypertensive crises.

Interaction with Tyramine

Research has shown that this compound alters the metabolism of tyramine, a naturally occurring compound in certain foods that can provoke hypertensive reactions when consumed in large amounts by patients on MAOIs. In a controlled study, patients exhibited increased sensitivity to tyramine when pre-treated with this compound, indicating a need for dietary caution but also suggesting its potential for safer use compared to irreversible MAOIs .

Potential Therapeutic Implications

This compound's reversible inhibition of MAO-A opens avenues for exploring its use beyond depression:

- Anxiety Disorders : Given its serotonergic effects, there is potential for this compound in treating anxiety disorders, although more research is needed .

- Parkinson's Disease : The modulation of dopamine levels through MAO-A inhibition may offer therapeutic benefits in Parkinson's disease management .

Comparative Analysis with Other MAO Inhibitors

| Feature | This compound | Traditional MAOIs (e.g., Phenelzine) |

|---|---|---|

| Type | Reversible MAO-A Inhibitor | Irreversible Non-selective MAOIs |

| Dietary Restrictions | Limited | Strict dietary restrictions required |

| Side Effects | Generally well-tolerated | Common side effects include hypertensive crises |

| Onset of Action | Moderate | Variable |

| Clinical Applications | Depression, anxiety | Depression, anxiety, panic disorders |

Mécanisme D'action

Cimoxatone exerts its effects by selectively and reversibly inhibiting monoamine oxidase A. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects . The molecular targets of this compound include the active site of monoamine oxidase A, where it binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .

Comparaison Avec Des Composés Similaires

Cimoxatone est similaire à d'autres inhibiteurs réversibles de la monoamine oxydase A, tels que la moclobémide et la brofaromine. this compound est unique par sa structure chimique spécifique et son profil d'interaction avec la monoamine oxydase A . Des composés similaires comprennent :

Moclobémide : Un autre inhibiteur réversible de la monoamine oxydase A, utilisé cliniquement comme antidépresseur.

Brofaromine : Un inhibiteur réversible de la monoamine oxydase A avec des applications similaires.

L'unicité de this compound réside dans son affinité de liaison spécifique et son mécanisme d'inhibition réversible, qui le distinguent des autres inhibiteurs .

Activité Biologique

Cimoxatone, a reversible inhibitor of monoamine oxidase type A (MAO-A), has garnered significant attention in pharmacological research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound selectively inhibits MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is crucial for its antidepressant effects and impacts various physiological processes.

Key Features:

- Reversible Inhibition : Unlike irreversible MAO inhibitors, this compound binds reversibly to MAO-A, allowing for more controlled modulation of neurotransmitter levels.

- Selectivity : It is selectively active against MAO-A, minimizing side effects associated with broader inhibition of monoamine oxidases.

Pharmacological Profile

This compound exhibits a range of biological activities that extend beyond its antidepressant effects. Below is a summary of its pharmacological profile:

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound. Here are some notable findings:

-

Tyramine Sensitivity Study :

- A study assessed the pressor activity of oral tyramine after administration of this compound. Results indicated that the pressor effect was significantly enhanced post-treatment, suggesting increased sensitivity to tyramine due to decreased presystemic clearance and heightened sensitivity to circulating tyramine .

- Animal Model Research :

- Clinical Trials :

Propriétés

IUPAC Name |

3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVJINIUPYKZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868273 | |

| Record name | alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73815-11-9 | |

| Record name | Cimoxatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimoxatone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073815119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cimoxatone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMOXATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FT1QJ7VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.